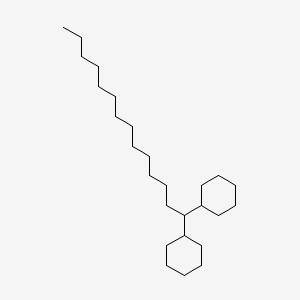
1,1-Dicyclohexyltetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dicyclohexyltetradecane is an organic compound with the molecular formula C26H50. It is also known by other names such as 1,1′-(1,1-Tetradecandiyl)dicyclohexane and Cyclohexane, 1,1′-tetradecylidenebis- . This compound is characterized by the presence of two cyclohexane rings attached to a tetradecane chain, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dicyclohexyltetradecane typically involves the reaction of cyclohexylmagnesium bromide with tetradecyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then refluxed, and the product is purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation of the corresponding alkenes or alkynes. The use of catalysts like palladium or platinum on carbon can facilitate the hydrogenation process, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dicyclohexyltetradecane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Bromocyclohexane derivatives.
Applications De Recherche Scientifique
1,1-Dicyclohexyltetradecane has several applications in scientific research:
Chemistry: It is used as a model compound in studies involving hydrocarbon behavior and reactivity.
Biology: It serves as a reference compound in lipid research and membrane studies.
Medicine: It is investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the formulation of lubricants and as a stabilizer in polymer production
Mécanisme D'action
The mechanism of action of 1,1-Dicyclohexyltetradecane primarily involves its interaction with hydrophobic environments. Due to its non-polar nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dicyclohexylmethane
- 1,1-Dicyclohexylethane
- 1,1-Dicyclohexylpropane
Comparison
Compared to these similar compounds, 1,1-Dicyclohexyltetradecane has a longer alkyl chain, which imparts unique physical and chemical properties. The extended chain length increases its hydrophobicity and makes it more suitable for applications requiring high lipid solubility .
Propriétés
Numéro CAS |
55334-08-2 |
|---|---|
Formule moléculaire |
C26H50 |
Poids moléculaire |
362.7 g/mol |
Nom IUPAC |
1-cyclohexyltetradecylcyclohexane |
InChI |
InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-18-23-26(24-19-14-12-15-20-24)25-21-16-13-17-22-25/h24-26H,2-23H2,1H3 |
Clé InChI |
COJYJGCWESKHMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
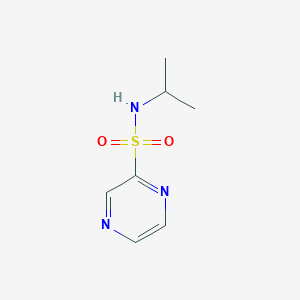
![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)

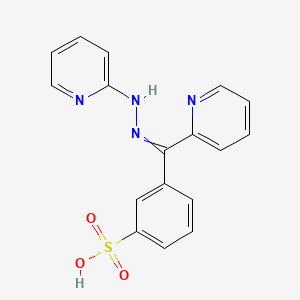
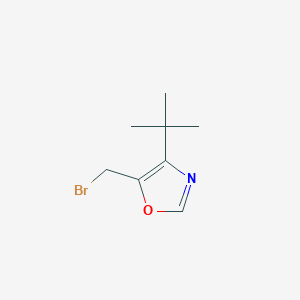


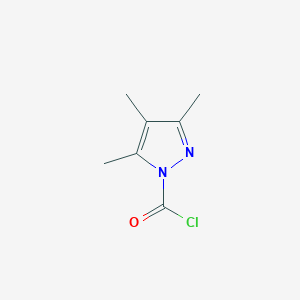

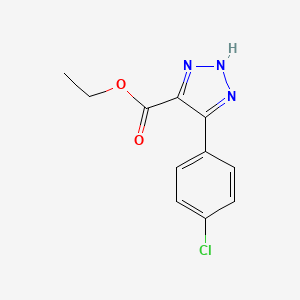
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13956784.png)
